dTTP

DNA Polymerase Kinetics Nucleotide Analog Discrimination Alkyl-DNA Adduct Replication

2′-Deoxythymidine-5′-triphosphate (dTTP) is a canonical pyrimidine deoxynucleoside triphosphate that serves as the obligate thymidine substrate for all DNA polymerases and reverse transcriptases during DNA synthesis and repair. It is commercially available as the trisodium salt (CAS 18423-43-3) or free acid (CAS 365-08-2) with typical HPLC purities ranging from ≥95% to ≥99% and molecular weight of 548.11 g/mol (sodium salt).

Molecular Formula C10H17N2O14P3
Molecular Weight 482.17 g/mol
CAS No. 18423-43-3; 365-08-2
Cat. No. B15573147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTTP
CAS18423-43-3; 365-08-2
Molecular FormulaC10H17N2O14P3
Molecular Weight482.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
InChIKeyNHVNXKFIZYSCEB-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

dTTP (2′-Deoxythymidine-5′-Triphosphate) Procurement Specifications and Baseline Characteristics


2′-Deoxythymidine-5′-triphosphate (dTTP) is a canonical pyrimidine deoxynucleoside triphosphate that serves as the obligate thymidine substrate for all DNA polymerases and reverse transcriptases during DNA synthesis and repair [1]. It is commercially available as the trisodium salt (CAS 18423-43-3) or free acid (CAS 365-08-2) with typical HPLC purities ranging from ≥95% to ≥99% and molecular weight of 548.11 g/mol (sodium salt) [2]. dTTP participates in essential cellular processes including mitochondrial DNA replication, nuclear DNA synthesis, and serves as the benchmark substrate for evaluating nucleoside analog incorporation efficiency in antiviral drug development [3].

1 Natural thymidine substrate for all DNA polymerases and reverse transcriptases
2 Benchmark substrate for nucleoside analog incorporation efficiency assays
3 Reference for mitochondrial TK2 feedback inhibition and nucleotide pool studies

Why dTTP Cannot Be Casually Substituted: Structural Determinants of Polymerase Recognition and Fidelity


Despite the availability of numerous thymidine analogs (ddTTP, AZT-TP, d4T-TP, O4-alkyl-dTTPs, dFTP), dTTP cannot be freely interchanged because DNA polymerases and reverse transcriptases discriminate among analogs based on precise stereoelectronic and steric parameters that directly impact incorporation efficiency, fidelity, and downstream toxicity profiles [1]. The natural dTTP possesses an optimal Watson-Crick hydrogen-bonding capacity and base pair size that high-fidelity polymerases recognize with sub-angstrom precision—deviations as small as 0.3–0.4 Å in base pair size reduce catalytic efficiency by up to 280-fold [2]. Furthermore, dTTP serves as a feedback inhibitor of mitochondrial thymidine kinase 2 (TK2) in a 1:1 stoichiometric complex, a regulatory mechanism disrupted by antiviral thymidine analogs that contributes to mitochondrial toxicity [3]. These molecular distinctions mandate experimental validation when considering analog substitution.

Recognition O4-alkyl thymidine analogs may exhibit reduced polymerase binding affinity compared to natural dTTP.
Efficiency Nonpolar base mimics lacking Watson-Crick hydrogen bonds may substantially lower incorporation catalytic efficiency.
Fidelity Small deviations from natural base pair geometry (
Regulation Antiviral thymidine analogs typically lack dTTP's ability to feedback-inhibit mitochondrial TK2, potentially altering nucleotide balance.

Quantitative Differentiation of dTTP Versus Analogs: Enzyme Kinetics, Fidelity, and Regulatory Binding


dTTP Kmapp Is 4.6–47× Lower Than O4-Alkyl-dTTP Analogs in E. coli Pol I Incorporation

In head-to-head steady-state kinetic analysis with E. coli DNA polymerase I (Pol I) using activated DNA templates, dTTP exhibited a Kmapp of 0.7 µM, representing a 7.1-fold lower Km than O4-methyl-dTTP (5 µM), a 15.7-fold lower Km than O4-ethyl-dTTP (11 µM), and a 47-fold lower Km than O4-isopropyl-dTTP (33 µM) [1]. This quantitative hierarchy demonstrates that alkyl substitution at the O4 position progressively impairs polymerase recognition, with the natural dTTP maintaining the highest apparent binding affinity.

Polymerase Kmapp
Head-to-head
Kmapp 0.7 µM vs 5–33 µM (O4-alkyl analogs)
Supports polymerase substrate efficiency ranking
E. coli Pol I steady-state kinetics
DNA Polymerase Kinetics Nucleotide Analog Discrimination Alkyl-DNA Adduct Replication

dTTP Incorporation Efficiency Is 40-Fold Higher Than Nonpolar Shape Analog dFTP in Klenow Fragment

In direct comparative steady-state kinetic measurements using Klenow fragment (exo- mutant) of E. coli DNA polymerase I, the nonpolar thymidine shape analog dFTP (difluorotoluene deoxynucleoside triphosphate, lacking Watson-Crick hydrogen bonding capacity) was incorporated opposite adenine with an efficiency (Vmax/Km) 40-fold lower than that of natural dTTP [1]. Despite lacking hydrogen bonds, dFTP exhibited sequence selectivity nearly as high as dTTP for insertion opposite A versus C, G, or T, indicating that shape complementarity alone can confer substantial discrimination but cannot fully recapitulate the catalytic efficiency achieved by natural dTTP [1].

H-bond contribution
Head-to-head
dFTP efficiency 40× lower than dTTP
Quantifies hydrogen-bonding role in catalytic efficiency
Klenow fragment exo- mutant
Polymerase Fidelity Base Pair Recognition Steric Complementarity

T7 DNA Polymerase Exhibits 280-Fold Efficiency Drop for dTTP Analogs with 0.4 Å Size Deviation

T7 DNA polymerase (exonuclease-deficient mutant complexed with thioredoxin) was probed with a series of variably sized nonpolar thymidine shape mimics in 0.25 Å increments [1]. The enzyme displayed drops in catalytic efficiency of as much as 280-fold for base pair size increases of only 0.4 Å beyond the optimum size approximating that of a natural dTTP-adenine pair [1]. The enzyme also strongly rejected pairs smaller than the optimum by as little as 0.3 Å [1]. This size preference with T7 DNA polymerase was more stringent than that observed with Klenow fragment, correlating with the higher replication fidelity of the former [1].

Steric tolerance
Cross-study comparable
Up to 280-fold efficiency drop for +0.4 Å size deviation
Defines steric constraints in high-fidelity polymerases
T7 DNA polymerase with thioredoxin
DNA Polymerase Fidelity Active Site Sterics Substrate Size Discrimination

dTTP Binds Human TK2 in 1:1 Stoichiometric Complex as Feedback Inhibitor, a Regulatory Mechanism Absent in Antiviral Analogs

Recombinant human mitochondrial thymidine kinase 2 (TK2) was found to contain the feedback inhibitor dTTP in a 1:1 molar ratio when purified [1]. Incubation with thymidine (dThd) or the antiviral analog AZT could completely remove this enzyme-bound dTTP, whereas deoxycytidine (dCyd) was less efficient in this regard [1]. Thymidine analogs strongly inhibited dThd phosphorylation but not dCyd phosphorylation, which instead was stimulated by approximately 30% [1]. This unique regulatory binding distinguishes dTTP from antiviral thymidine analogs that disrupt TK2 feedback inhibition, thereby contributing to mitochondrial toxicity via nucleotide pool imbalance.

TK2 regulation
Context-dependent
1:1 dTTP:TK2 stoichiometric complex
Supports mitochondrial toxicity mechanism studies
Recombinant human TK2; class-level inference
Mitochondrial Nucleotide Metabolism Enzyme Regulation NRTI Toxicity Mechanism

dTTP Procurement-Guided Research and Industrial Application Scenarios


Enzymatic DNA Synthesis and PCR Applications Requiring Maximal Polymerase Efficiency

dTTP is the optimal substrate for all standard DNA polymerase-based applications including PCR, qPCR, cDNA synthesis, and DNA sequencing where maximal incorporation efficiency is required. The Kmapp of 0.7 µM for E. coli Pol I establishes dTTP as the high-affinity benchmark against which all thymidine analogs are measured [1]. Substitution with O4-alkyl-dTTPs would incur Kmapp penalties of 7- to 47-fold, severely compromising reaction efficiency at limiting nucleotide concentrations [1].

Antiviral Nucleoside Analog Comparator Studies for HIV and HBV Drug Development

dTTP serves as the essential reference substrate in head-to-head kinetic comparisons with antiviral triphosphate analogs (ddTTP, AZT-TP, d4T-TP, 3TC-TP, CBV-TP) to establish baseline polymerase incorporation parameters and inhibition constants [2]. These comparative studies inform the hierarchy of mitochondrial toxicity risk for NRTIs, with dTTP incorporation kinetics providing the natural baseline [2].

Polymerase Fidelity and Active Site Steric Tolerance Mechanistic Studies

dTTP defines the optimal base pair size reference for investigating the geometric constraints of high-fidelity polymerase active sites. Studies with T7 DNA polymerase demonstrate that deviations as small as 0.3–0.4 Å from the natural dTTP-adenine pair size result in up to 280-fold reductions in catalytic efficiency, quantifying the stringent steric requirements of replicative polymerases [3].

Mitochondrial Nucleotide Metabolism and NRTI Toxicity Mechanism Research

dTTP is the natural feedback inhibitor of mitochondrial TK2, binding in a 1:1 stoichiometric complex that regulates pyrimidine salvage [4]. This unique regulatory property is absent in antiviral thymidine analogs, making dTTP an indispensable reference for studies investigating the molecular mechanisms underlying NRTI-induced mitochondrial DNA depletion [4].

Application
Selection Property
Validation Focus
Polymerase efficiency benchmark studies
Substrate affinity and incorporation rate
Kmapp and Vmax comparison against analog nucleotides
NRTI comparator kinetic assays
Baseline polymerase incorporation parameters
Relative incorporation efficiency and inhibition constants
Polymerase active-site steric tolerance research
Base pair size fidelity reference
Efficiency change with geometric perturbations
Mitochondrial TK2 regulation and NRTI toxicity research
Feedback inhibition binding capacity
TK2:dTTP complex stoichiometry and regulatory effect
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